molecular formula C23H18N2O2 B030719 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione CAS No. 143878-20-0

2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione

Cat. No. B030719
Key on ui cas rn: 143878-20-0
M. Wt: 354.4 g/mol
InChI Key: XXHUCKUXFLTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312916

Procedure details

A suspension of 110.0 kg of 6-phthalimidomethyl-5H-dibenz[b,e]azepine in 911.4 liters of dimethylformamide, 28.7 kg of formic acid and a suspension of 12.5 kg of 10% palladium charcoal in 25 liters of dimethylformamide is fed into a 1200 liter VA-propulsive jet loop reactor. The reaction mixture is heated to 70° C. and hydrogenated under 7 bar of absolute hydrogen pressure. After the catalyst has been filtered off and the reaction equipment and catalyst have been washed with 80 liters of dimethylformamide, 960 liters of dimethylformamide are distilled off from the combined filtrates at 70° to 80° C. After cooling to 50° C., 150 liters of acetone are added, then after further cooling to 15° C. the precipitated crystals are centrifuged off, washed with acetone and dried.
Quantity
110 kg
Type
reactant
Reaction Step One
Quantity
28.7 kg
Type
reactant
Reaction Step One
Quantity
911.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 L
Type
solvent
Reaction Step Three
Quantity
12.5 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:27])[N:5]([CH2:6][C:7]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[CH:10]=[C:9]3[CH:18]=[CH:19][CH:20]=[CH:21][C:8]=23)[C:4](=[O:22])[C:3]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:2]12.C(O)=O.[H][H]>CN(C)C=O.[Pd]>[C:4]1(=[O:22])[N:5]([CH2:6][CH:7]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[CH2:10][C:9]3[CH:18]=[CH:19][CH:20]=[CH:21][C:8]2=3)[C:1](=[O:27])[C:2]2=[CH:26][CH:25]=[CH:24][CH:23]=[C:3]12

Inputs

Step One
Name
Quantity
110 kg
Type
reactant
Smiles
C1(C=2C(C(N1CC1=C3C(=CC4=C(N1)C=CC=C4)C=CC=C3)=O)=CC=CC2)=O
Name
Quantity
28.7 kg
Type
reactant
Smiles
C(=O)O
Name
Quantity
911.4 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
25 L
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
12.5 kg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fed into a 1200 liter VA-propulsive jet loop reactor
FILTRATION
Type
FILTRATION
Details
After the catalyst has been filtered off
WASH
Type
WASH
Details
the reaction equipment and catalyst have been washed with 80 liters of dimethylformamide, 960 liters of dimethylformamide
DISTILLATION
Type
DISTILLATION
Details
are distilled off from the combined filtrates at 70° to 80° C
ADDITION
Type
ADDITION
Details
150 liters of acetone are added
TEMPERATURE
Type
TEMPERATURE
Details
after further cooling to 15° C. the precipitated crystals
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(C=2C(C(N1CC1C3=C(CC4=C(N1)C=CC=C4)C=CC=C3)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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